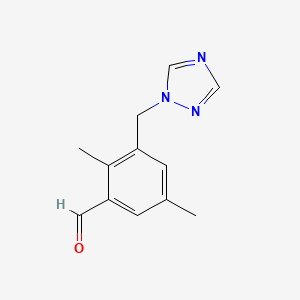![molecular formula C15H15N3S B11472300 2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile](/img/structure/B11472300.png)
2-[(2-Methylpropyl)sulfanyl]-6-(pyridin-4-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-METHYLPROPYL)SULFANYL]-[2,4’-BIPYRIDINE]-5-CARBONITRILE is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds that consist of two pyridine rings. This specific compound is characterized by the presence of a methylpropylsulfanyl group and a carbonitrile group attached to the bipyridine core. These structural features make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-METHYLPROPYL)SULFANYL]-[2,4’-BIPYRIDINE]-5-CARBONITRILE typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . Another method involves the Ullmann coupling, which uses copper catalysts to couple aryl halides . These reactions are usually carried out under inert atmospheres and require precise control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound often employs large-scale coupling reactions using automated reactors. The use of continuous flow reactors allows for better control over reaction conditions and scalability. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2-METHYLPROPYL)SULFANYL]-[2,4’-BIPYRIDINE]-5-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Scientific Research Applications
6-[(2-METHYLPROPYL)SULFANYL]-[2,4’-BIPYRIDINE]-5-CARBONITRILE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[(2-METHYLPROPYL)SULFANYL]-[2,4’-BIPYRIDINE]-5-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules to exert its effects. For example, its interaction with DNA and proteins can lead to the inhibition of cellular processes, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: This compound is similar in structure but lacks the methylpropylsulfanyl and carbonitrile groups.
4,4’-Bipyridine: Another bipyridine derivative that is widely used in coordination chemistry.
Uniqueness
The presence of the methylpropylsulfanyl and carbonitrile groups in 6-[(2-METHYLPROPYL)SULFANYL]-[2,4’-BIPYRIDINE]-5-CARBONITRILE imparts unique chemical and physical properties. These groups enhance its ability to form stable complexes with metal ions and increase its solubility in organic solvents. Additionally, these structural features contribute to its potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H15N3S |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(2-methylpropylsulfanyl)-6-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3S/c1-11(2)10-19-15-13(9-16)3-4-14(18-15)12-5-7-17-8-6-12/h3-8,11H,10H2,1-2H3 |
InChI Key |
JXSUAVSIJNIJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=C(C=CC(=N1)C2=CC=NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B11472226.png)
![12-(pyridin-4-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11472246.png)
![N-(4-chlorophenyl)-2-{[4-(3-chlorophenyl)-5-oxo-4,5,7,8-tetrahydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide](/img/structure/B11472254.png)
![N-[4-(Methoxymethyl)-6-methyl-2-{4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}thieno[2,3-B]pyridin-3-YL]benzamide](/img/structure/B11472266.png)
![7-[3-(2-Amino-2-oxoethoxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472274.png)
![N-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11472277.png)
![N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine](/img/structure/B11472279.png)

![7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472283.png)
![4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B11472287.png)
![6-cyclopentyl-1-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11472295.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11472299.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11472307.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide](/img/structure/B11472312.png)
